N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide is a synthetic organic compound characterized by a 2,6-dichlorobenzamide core linked to a phenyl ring substituted with a tert-butylsulfamoyl group at the para position. This structure combines a halogenated aromatic system with a sulfonamide-derived functional group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-17(2,3)21-25(23,24)12-9-7-11(8-10-12)20-16(22)15-13(18)5-4-6-14(15)19/h4-10,21H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXQTZSDQVWJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2,6-dichlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while nucleophilic substitution of the dichlorobenzamide moiety could yield various substituted benzamides .
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the synthesis of specialty polymers and resins.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide involves its interaction with biological targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares the 2,6-dichlorobenzamide moiety with several analogs, but its tert-butylsulfamoylphenyl substituent distinguishes it from others. Key comparisons include:
Environmental Fate
- 2,6-Dichlorobenzamide (BAM) : A persistent metabolite of fluopicolide, with residue levels in crops necessitating risk assessments. Its environmental degradation is slower than simpler benzamides .
- This compound : The tert-butyl group may further reduce microbial degradation rates compared to BAM, increasing environmental persistence .
Analytical Methods
- Detection of 2,6-Dichlorobenzamide : Optimized GC-MS methods (e.g., QuEChERS extraction) are used for BAM in agricultural samples . Similar protocols could be adapted for the target compound, though derivatization may be required due to its bulky substituent.
Key Research Findings and Implications
- Substituent Effects : The tert-butylsulfamoyl group in the target compound likely enhances steric hindrance and metabolic stability compared to Alda-1’s benzodioxole or BAM’s free amine .
- Chlorine Position : 2,6-dichloro substitution (vs. 2,4) correlates with stronger biological activity in enzyme activators like Alda-1 .
- Environmental Impact : Structural modifications (e.g., tert-butyl) may necessitate updated analytical and risk assessment protocols for residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
